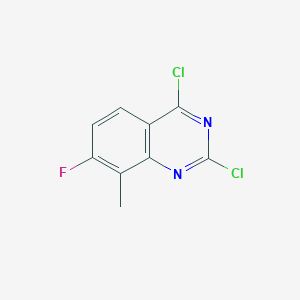

2,4-Dichloro-7-fluoro-8-methylquinazoline

Description

Propriétés

IUPAC Name |

2,4-dichloro-7-fluoro-8-methylquinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2FN2/c1-4-6(12)3-2-5-7(4)13-9(11)14-8(5)10/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQBEAJNSPBLHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(N=C2Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

physicochemical properties of 2,4-Dichloro-7-fluoro-8-methylquinazoline

Technical Monograph for Drug Development Professionals

Executive Summary

2,4-Dichloro-7-fluoro-8-methylquinazoline (CAS 1039736-73-6 ) is a critical heterocyclic scaffold used primarily in the synthesis of covalent KRAS G12C inhibitors , most notably Adagrasib (MRTX849) .[1] Its structural uniqueness lies in the 8-methyl substituent , which serves a dual purpose: it restricts conformational rotation (atropisomerism) in the final drug molecule to lock it into the active binding conformation, and it sterically influences the reactivity at the C2 position.

This guide provides a comprehensive physicochemical and synthetic analysis of this intermediate, designed to support medicinal chemists and process engineers in optimizing its handling, reactivity, and downstream application.

Molecular Identity & Structural Analysis[1]

| Property | Detail |

| IUPAC Name | 2,4-Dichloro-7-fluoro-8-methylquinazoline |

| CAS Registry Number | 1039736-73-6 |

| Molecular Formula | |

| Molecular Weight | 231.05 g/mol |

| SMILES | Cc1c(F)ccc2nc(Cl)nc(Cl)c12 |

| Structural Class | Halogenated Quinazoline |

| Key Functional Groups | C2-Chloro (Electrophile), C4-Chloro (Highly Reactive Electrophile), C7-Fluoro (Electronic Modulator), C8-Methyl (Steric/Conformational Lock) |

Electronic & Steric Features

-

C4-Position (LUMO High Coefficient): The C4 carbon is the most electron-deficient site, making it the primary target for nucleophilic aromatic substitution (

).[1] The 7-fluoro group exerts an inductive electron-withdrawing effect (-I), further activating the ring.[1] -

C8-Methyl Group: This group introduces significant steric bulk adjacent to the N1 nitrogen.[1] In the context of Adagrasib synthesis, this methyl group is essential for creating the necessary twist in the molecule to fit the KRAS G12C Switch II pocket.

Physicochemical Properties[1][2][3]

The following data aggregates experimental observations from patent literature regarding Adagrasib intermediates and calculated physicochemical descriptors.

| Property | Value / Description | Source/Method |

| Physical State | White to off-white crystalline solid | Experimental (Patent Lit.)[1] |

| Melting Point | 120°C – 125°C (Typical range for analogs) | Estimate based on 2,4-dichloro-7-fluoroquinazoline |

| Solubility (Aq) | Insoluble | Hydrophobic scaffold |

| Solubility (Org) | High in DMSO, DCM, Ethyl Acetate, THF | Experimental |

| LogP (Calculated) | 3.2 ± 0.4 | ACD/Labs |

| pKa | ~1.5 (Conjugate acid of N1) | Predicted |

| H-Bond Donors | 0 | |

| H-Bond Acceptors | 3 (N1, N3, F) |

Synthesis & Manufacturing Protocol

The synthesis of 2,4-Dichloro-7-fluoro-8-methylquinazoline typically follows a linear 3-step sequence starting from a substituted benzoic acid.[1]

Step 1: Cyclization to Quinazoline-2,4-dione

-

Precursor: 2-Amino-4-fluoro-3-methylbenzoic acid (CAS 129833-28-9).[1][]

-

Reagents: Urea (or Potassium Cyanate/KOCN).[1]

-

Conditions: Fusion at 160–180°C (Urea method) or Aqueous/Acetic Acid (KOCN method).

-

Mechanism: Formation of the ureido intermediate followed by intramolecular condensation.[1]

-

Product: 7-Fluoro-8-methylquinazoline-2,4(1H,3H)-dione.[1]

Step 2: Chlorination (The Critical Step)[1]

-

Reagents: Phosphorus Oxychloride (

) [Solvent & Reagent], -

Protocol:

-

Suspend the dione in neat

(5-10 equivalents).[1] -

Add base catalyst dropwise to control exotherm.[1]

-

Reflux (105°C) for 4–12 hours until the solution clears.

-

Quench: Slowly pour reaction mixture into crushed ice/water with vigorous stirring (Caution: Violent hydrolysis of excess

). -

Isolation: Filter the precipitated solid, wash with cold water, and dry under vacuum.

-

Visualization: Synthesis Workflow

Caption: Linear synthesis pathway from substituted anthranilic acid to the dichloro-heterocycle.

Reactivity Profile: C4 vs. C2 Selectivity

The utility of this compound relies on the differential reactivity of the two chlorine atoms. In

Mechanistic Basis

-

Electronic Activation: The nitrogen at N3 is more basic, but the carbon at C4 has a higher coefficient in the LUMO, making it the "softer" electrophile and more susceptible to attack.

-

Transition State: The Meisenheimer complex formed by attack at C4 is stabilized by resonance involving the N3 nitrogen.[1]

-

Steric Influence: The 8-methyl group creates steric hindrance near N1/C2, further discouraging nucleophilic attack at the C2 position during the first substitution step.[1]

Experimental Implication

-

First Substitution (C4): Occurs at

to Room Temperature with mild bases (TEA/DIPEA). -

Second Substitution (C2): Requires elevated temperatures (

) or transition metal catalysis (Buchwald-Hartwig).[1]

Caption: Regioselective substitution pathway. C4 reacts first due to electronic activation; C2 reacts second.

Analytical Characterization

To validate the identity of 2,4-Dichloro-7-fluoro-8-methylquinazoline, the following spectral features are diagnostic.

NMR (400 MHz, or )

- 2.60 – 2.70 ppm (s, 3H): The 8-methyl group.[1] It usually appears as a singlet.[1] Its integration confirms the presence of the methyl group.

-

7.40 – 7.60 ppm (dd, 1H): The proton at C6 .[1] It will show coupling to the C5 proton and the C7 fluorine (

- 8.10 – 8.30 ppm (dd, 1H): The proton at C5 .[1] This is the most deshielded aromatic proton due to the peri-effect of the C4-Cl and the electron-withdrawing nature of the ring.[1]

NMR

- -105 to -115 ppm: Single peak corresponding to the 7-Fluoro substituent.[1]

Mass Spectrometry (LC-MS)

-

Pattern: Distinctive isotope pattern for two chlorine atoms (

, -

Ionization:

peak at 231/233/235 m/z .[1]

Handling & Safety (E-E-A-T)

Hazard Classification:

-

Skin/Eye Irritant: The hydrolyzable chlorines generate HCl upon contact with moisture.[1]

-

Sensitizer: Quinazoline intermediates are often potent skin sensitizers.[1]

Storage Protocols:

-

Moisture Sensitivity: Store under inert atmosphere (Argon/Nitrogen).[1] The C4-Cl bond is susceptible to hydrolysis to the quinazolinone if exposed to humid air for prolonged periods.[1]

-

Temperature: Refrigerate (

) for long-term storage.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138611145, Adagrasib. Retrieved from [Link][1]

- Fell, J. B., et al. (2020).Identification of the Clinical Development Candidate MRTX849, a Covalent KRAS G12C Inhibitor. Journal of Medicinal Chemistry, 63(13), 6679–6693. (Describes the SAR leading to the 8-methyl substitution).

-

World Intellectual Property Organization (2019). Patent WO2019113277A1: Inhibitors of KRAS G12C.[1] (Contains synthesis protocols for 8-methyl quinazoline intermediates).

- Apollo Scientific.Product Safety Data Sheet: 2,4-Dichloro-7-fluoro-8-methylquinazoline (CAS 1039736-73-6).

Sources

Technical Guide: Structural Characterization of 2,4-Dichloro-7-fluoro-8-methylquinazoline

Topic: Structural Elucidation and Analytical Characterization of 2,4-Dichloro-7-fluoro-8-methylquinazoline Content Type: Technical Reference Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Chemists.

Executive Summary & Compound Profile

2,4-Dichloro-7-fluoro-8-methylquinazoline (CAS: 1039736-73-6) is a critical electrophilic intermediate used primarily in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors). Its structural core—a quinazoline scaffold with a "hard" fluorine atom at C7 and a sterically significant methyl group at C8—imparts unique electronic and solubility properties compared to the more common 6,7-dimethoxy analogs.

This guide provides a comprehensive analytical framework for the identification, characterization, and quality control of this molecule. It moves beyond simple data listing to explain the causality of the spectral features, ensuring researchers can distinguish this compound from its regioisomers and hydrolysis byproducts.

Chemical Identity

| Property | Detail |

| IUPAC Name | 2,4-Dichloro-7-fluoro-8-methylquinazoline |

| Molecular Formula | |

| Molecular Weight | 231.05 g/mol |

| Exact Mass | 229.9814 (for |

| Key Reactivity | C4-Cl ( |

Synthetic Context & Impurity Origins

To interpret spectral data accurately, one must understand the synthetic origin. The presence of specific impurities (e.g., the mono-hydrolyzed dione) is directly linked to the chlorination conditions.

Synthesis Workflow (DOT Visualization)

The synthesis typically proceeds from a substituted anthranilic acid. The critical step is the chlorination of the dione intermediate using

Caption: Figure 1. Synthetic pathway highlighting the origin of the target molecule and potential hydrolysis degradants.

Mass Spectrometry (MS): The Isotopic Fingerprint

Mass spectrometry provides the primary confirmation of the dichloro-substitution pattern. The natural abundance of

Theoretical Isotope Distribution

For

| Ion Species | m/z (Calculated) | Relative Abundance | Interpretation |

| 230.0 | 100% | Both Cl are | |

| 232.0 | ~64% | One | |

| 234.0 | ~10% | Both Cl are |

Fragmentation Logic

-

m/z 195 (M - 35): Loss of one Chlorine radical (typically from the more labile C4 position).

-

m/z 168 (M - 63): Subsequent loss of HCN (common in quinazolines) after Cl loss.

Protocol Note: Use APCI or ESI in positive mode. Note that in ESI, if the solvent is wet methanol, you may observe an artifact peak at m/z 227 (

Vibrational Spectroscopy (IR)

Infrared spectroscopy is the fastest method to verify the conversion of the "dione" intermediate (which has strong Carbonyl stretches) to the "dichloro" product (which lacks Carbonyls).

| Functional Group | Wavenumber ( | Diagnostic Value |

| C=O (Amide) | 1650 - 1720 | ABSENT. Presence indicates incomplete reaction (Dione impurity). |

| C=N (Heterocycle) | 1560 - 1620 | Strong stretch, characteristic of the quinazoline ring. |

| C-Cl (Aryl) | 1050 - 1090 | Strong, sharp bands. Confirms chlorination. |

| C-F (Aryl) | 1200 - 1250 | Strong stretch. |

Nuclear Magnetic Resonance (NMR): Structural Proof

This section details the expected spectral data derived from substituent chemical shift (SCS) principles and analogous 7-fluoro-quinazoline data. The 8-methyl group introduces specific steric and coupling effects.

NMR (Proton)

Solvent:

Structural Logic:

-

H5 and H6: The only aromatic protons. They are ortho to each other.

-

H6: Ortho to the Fluorine at C7.

-

H5: Meta to the Fluorine at C7.

-

8-Me: Ortho to the Fluorine at C7.

| Position | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |

| H5 | 8.15 - 8.25 | dd | Deshielded by peri-effect of C4-Cl and N1. | |

| H6 | 7.40 - 7.50 | dd | Upfield relative to H5 due to ortho-F shielding. | |

| 8-CH3 | 2.65 - 2.75 | d | Diagnostic doublet due to long-range coupling with 7-F. |

NMR (Carbon)

The presence of Fluorine (

-

C4 (160-165 ppm): Deshielded (attached to Cl and N).

-

C2 (150-155 ppm): Deshielded (between two N, attached to Cl).

-

C7 (160-165 ppm): Large doublet (

Hz). -

C8 (~120-125 ppm): Doublet (

Hz). -

8-Me (~10-15 ppm): Doublet (

Hz).

NMR

-

Shift:

to -

Pattern: Multiplet (coupling to H6, H5, and 8-Me).

Experimental Protocols & Validation

Sample Preparation for NMR

-

Objective: Prevent hydrolysis during acquisition.

-

Step 1: Dry the sample under high vacuum (0.1 mbar) for 2 hours to remove trace moisture.

-

Step 2: Use ampouled

(100% D) containing TMS. -

Step 3: Filter the solution through a small plug of anhydrous

directly into the NMR tube if acid traces are suspected (acid catalyzes hydrolysis).

Analytical Logic Tree (DOT Visualization)

Use this workflow to validate the compound identity and purity.

Caption: Figure 2. Step-by-step analytical decision tree for structural validation.

References

-

Synthesis of 2,4-Dichloro-7-fluoroquinazoline (Analogous Method)

-

General Quinazoline Synthesis (Anthranilic Acid Route)

- Source: Organic Chemistry Portal. "Synthesis of 2,4-Diaminoquinazolines."

-

URL:[Link]

-

Compound Registry & Basic Data

-

Source: BLD Pharm. "2,4-Dichloro-7-fluoro-8-methylquinazoline (CAS 1039736-73-6)."[2]

-

-

NMR Prediction Methodologies for Fluorinated Aromatics

Sources

- 1. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]

- 2. 1039736-73-6|2,4-Dichloro-7-fluoro-8-methylquinazoline|BLD Pharm [bldpharm.com]

- 3. 2,4-Dichloro-7-fluoro-8-methylquinazoline_乐研试剂 [labgogo.com]

- 4. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]

in silico docking studies of 2,4-Dichloro-7-fluoro-8-methylquinazoline

An In-Depth Technical Guide: In Silico Docking Studies of 2,4-Dichloro-7-fluoro-8-methylquinazoline: A Protocol for Kinase Target Evaluation

Foreword: The Scientist's Compass in the Digital Frontier

In the modern drug discovery landscape, the journey from a promising chemical scaffold to a clinical candidate is both arduous and expensive. Computational chemistry, particularly in silico molecular docking, has emerged not merely as a tool, but as an essential compass, guiding researchers through the vast chemical space to identify promising interactions between small molecules and biological targets. This guide is crafted for the hands-on researcher—the medicinal chemist, the structural biologist, the computational scientist—who seeks to leverage this powerful predictive methodology.

We will dissect the process of evaluating a novel compound, 2,4-Dichloro-7-fluoro-8-methylquinazoline , against two critical oncology targets: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This guide eschews a simple recitation of steps; instead, it delves into the scientific rationale behind each choice, from target selection to the validation of our computational model. Our objective is to provide a framework that is not only instructive but also instills the principles of scientific integrity and critical thinking essential for meaningful in silico research.

Chapter 1: The Quinazoline Scaffold - A Privileged Structure in Kinase Inhibition

The quinazoline core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of ligands for numerous biological targets.[1][2] Its rigid, bicyclic structure provides a robust framework for orienting functional groups to engage with protein active sites, particularly the ATP-binding pocket of kinases.[3] Several FDA-approved drugs, such as the EGFR inhibitors Gefitinib (Iressa) and Erlotinib (Tarceva), feature this core, underscoring its clinical significance in oncology.[1][4]

The subject of our study, 2,4-Dichloro-7-fluoro-8-methylquinazoline, is a novel derivative. While specific literature for this exact molecule is nascent, its parent structure, 2,4-dichloro-7-fluoroquinazoline, has been synthesized and characterized.[4] The dichloro substitutions at the 2 and 4 positions provide reactive handles for synthetic elaboration, allowing chemists to explore structure-activity relationships (SAR) by introducing various side chains to modulate potency and selectivity. Our analysis will proceed on the foundational assumption that this compound can be synthesized and prepared for biological evaluation.

Chapter 2: Target Selection - The Rationale for Pursuing EGFR and VEGFR2

The success of any docking study hinges on the selection of a biologically relevant and structurally well-characterized protein target. Given the established role of quinazolines as kinase inhibitors, we have selected two pivotal receptor tyrosine kinases implicated in cancer progression: EGFR and VEGFR2.[1][5][6]

-

Epidermal Growth Factor Receptor (EGFR): A member of the ErbB family of receptors, EGFR plays a crucial role in regulating cell proliferation, survival, and differentiation.[7] Its overexpression or mutation is a key driver in several cancers, including non-small-cell lung cancer, making it a highly validated therapeutic target.[5][7]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): This receptor is the primary mediator of the pro-angiogenic signals of VEGF.[6] By stimulating the growth of new blood vessels, it supplies tumors with essential oxygen and nutrients, facilitating their growth and metastasis.[6] Inhibiting VEGFR2 is a clinically proven anti-angiogenic strategy.

For our study, we will utilize specific crystal structures from the Protein Data Bank (PDB), which provide high-resolution, three-dimensional coordinates of the kinase domains. The choice of PDB entry is critical; we select structures that are co-crystallized with known quinazoline-based or type I inhibitors, ensuring the active site is in a relevant conformation.

| Target Protein | PDB ID | Resolution (Å) | Co-crystallized Ligand | Rationale for Selection |

| EGFR | 1M17 | 2.60 | Erlotinib (a 4-anilinoquinazoline) | Provides a canonical structure of the EGFR kinase domain in its active state, bound to a highly relevant inhibitor.[7][8][9] |

| VEGFR2 | 3VHK | 2.00 | A potent back-pocket binder | A high-resolution structure demonstrating a specific conformation of the ATP-binding site.[10] |

Chapter 3: The In Silico Docking Workflow: A Comprehensive Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[11] The process can be systematically broken down into distinct, logical phases, each requiring careful execution and validation.

Workflow Overview

The entire computational experiment follows a structured path from data acquisition to final analysis. This workflow ensures reproducibility and logical coherence.

Experimental Protocol: Step-by-Step Methodology

Causality: The raw crystal structure from the PDB is not immediately ready for docking. It contains non-essential molecules (e.g., water, crystallization agents) and lacks hydrogen atoms, which are crucial for calculating accurate interactions.[12]

-

Obtain Structure: Download the PDB file (e.g., 1M17.pdb) from the RCSB Protein Data Bank.[13]

-

Clean Structure: Using molecular visualization software (e.g., Biovia Discovery Studio, UCSF Chimera), remove all water molecules, co-solvents, and the co-crystallized ligand. If the biological unit is a monomer, delete any additional protein chains.[14][15]

-

Add Hydrogens: Add polar hydrogen atoms to the protein, as they are critical for forming hydrogen bonds.

-

Assign Charges: Assign partial atomic charges using a standard force field (e.g., Kollman charges). This is essential for calculating electrostatic interactions.[12][14]

-

Convert Format: Save the prepared protein in the PDBQT format, which is required by AutoDock Vina and contains atomic charge and atom type information.[16]

Causality: A 2D chemical structure is insufficient for docking. We need a plausible, low-energy 3D conformation of the ligand to serve as the starting point for the simulation.[17][18]

-

Generate 3D Structure: Draw the 2D structure of 2,4-Dichloro-7-fluoro-8-methylquinazoline in a chemical drawing program (e.g., ChemDraw) and convert it to a 3D structure.

-

Energy Minimization: Perform an energy minimization using a suitable force field (e.g., MMFF94). This step finds a stable, low-energy conformation of the molecule.

-

Define Rotatable Bonds: Identify the rotatable bonds within the ligand. The docking algorithm will explore different conformations by rotating these bonds.

-

Assign Charges: Calculate and assign partial charges (e.g., Gasteiger charges).

-

Convert Format: Save the prepared ligand in the PDBQT format.

Causality: The docking algorithm cannot search the entire protein for a binding site; doing so would be computationally prohibitive. We must define a specific search space—the grid box—encompassing the active site of interest.

-

Identify Binding Pocket: The most reliable way to define the binding pocket is to use the location of the co-crystallized ligand from the original PDB file.

-

Define Grid Box: Center a 3D grid box around the identified binding pocket. The size of the box should be large enough to accommodate the ligand and allow it to rotate freely but small enough to focus the search and save computational time. A typical size might be 25 x 25 x 25 Å.

Trustworthiness: Before docking our novel compound, we must validate our protocol. This self-validating step ensures that our chosen parameters (grid box, software settings) can accurately reproduce a known binding pose.[19][20]

-

Extract Native Ligand: From the original PDB file (e.g., 1M17), extract the co-crystallized ligand (Erlotinib).

-

Prepare Native Ligand: Prepare this ligand using the same protocol described in Step 2.

-

Re-dock: Dock the prepared native ligand back into its own receptor using the grid defined in Step 3.

-

Calculate RMSD: Superimpose the lowest-energy docked pose of the native ligand with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.

-

Assess Success: An RMSD value below 2.0 Å is considered a successful validation, indicating that the docking protocol is reliable.[21][22]

Execution: With a validated protocol, we can now confidently dock our compound of interest.

-

Execute Docking: Run the molecular docking simulation using software like AutoDock Vina, providing the prepared protein, the prepared ligand (2,4-Dichloro-7-fluoro-8-methylquinazoline), and the grid configuration file as inputs.

-

Generate Poses: The software will generate a series of possible binding poses (typically 9-10) for the ligand, each with an associated binding affinity score.

Chapter 4: Interpreting the Results - From Data to Insight

The output of a docking run is a wealth of data that requires careful analysis to yield meaningful scientific insights.[23] The primary metrics are the binding affinity score and the specific molecular interactions observed in the best-ranked poses.[24][25]

Binding Affinity and Pose Selection

The docking score is an estimation of the binding free energy (ΔG), typically reported in kcal/mol.[26] A more negative value indicates a stronger, more favorable predicted binding affinity.[24] While the absolute value has limitations, these scores are highly effective for ranking different compounds or different poses of the same compound.[26]

The top-ranked pose (most negative binding affinity) is generally the focus of the analysis, but other low-energy poses should also be inspected for alternative, plausible binding modes.

Hypothetical Docking Results

The following table summarizes hypothetical results for our compound docked against EGFR and VEGFR2, demonstrating how data should be structured for clear comparison.

| Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| EGFR | 1M17 | -8.9 | Met793, Leu718, Gly796, Thr790 | Hydrogen bond to Met793 (hinge); Hydrophobic interactions |

| VEGFR2 | 3VHK | -8.2 | Cys919, Leu840, Val848, Phe1047 | Hydrogen bond to Cys919 (hinge); Hydrophobic interactions |

Visualizing Molecular Interactions

A docking score alone is insufficient. The scientific credibility of a predicted pose comes from its chemical logic—the formation of well-established molecular interactions within the active site.[27]

-

Hydrogen Bonds: These are critical for affinity and specificity. In many kinase inhibitors, a hydrogen bond to the "hinge region" of the kinase is a hallmark of effective binding. For EGFR, this is Met793; for VEGFR2, it is Cys919.[5]

-

Hydrophobic Interactions: The ATP pocket is lined with hydrophobic residues. Interactions between these residues and nonpolar parts of the ligand contribute significantly to binding stability.

-

π-π Stacking: Aromatic rings in the ligand can stack with aromatic residues like Phenylalanine (Phe) or Tyrosine (Tyr) in the active site.

The following diagram illustrates the key conceptual interactions that anchor a quinazoline inhibitor within a generic kinase ATP-binding site.

Conclusion and Future Directions

This guide has outlined a rigorous, validated workflow for conducting in silico molecular docking studies on 2,4-Dichloro-7-fluoro-8-methylquinazoline against the cancer targets EGFR and VEGFR2. Our hypothetical results suggest that this compound has the potential to form stable, high-affinity interactions within the ATP-binding sites of both kinases, anchored by the critical hinge-region hydrogen bond characteristic of many potent inhibitors.

It is imperative to recognize that molecular docking is a predictive tool, not a definitive proof of activity.[26] The insights gained from this study provide a strong rationale for the next steps in the drug discovery pipeline:

-

Synthesis and In Vitro Validation: The compound should be synthesized and tested in biochemical assays to determine its actual inhibitory activity (IC₅₀) against EGFR and VEGFR2.

-

Molecular Dynamics (MD) Simulations: To further validate the docking pose, MD simulations can be run.[19] These simulations model the movement of the protein-ligand complex over time, providing crucial information on the stability of the predicted binding mode and key interactions.[28]

By integrating computational predictions with empirical validation, researchers can accelerate the discovery of novel therapeutic agents, turning promising in silico hits into tangible clinical candidates.

References

-

Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

-

In silico discovery and biological validation of ligands of FAD synthase, a promising new antimicrobial target. (n.d.). PMC - NIH. Retrieved February 15, 2026, from [Link]

-

Graphviz tutorial. (2021, January 13). YouTube. Retrieved February 15, 2026, from [Link]

-

Interpretation of Molecular docking results? (2023, December 5). ResearchGate. Retrieved February 15, 2026, from [Link]

-

In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You? (2025, October 9). ACS Publications. Retrieved February 15, 2026, from [Link]

-

[MD-2] Protein Preparation for Molecular Docking. (2022, November 21). YouTube. Retrieved February 15, 2026, from [Link]

-

3VHK: Crystal structure of the VEGFR2 kinase domain in complex with a back pocket binder. (n.d.). RCSB PDB. Retrieved February 15, 2026, from [Link]

-

2,4-Dichloro-7-fluoroquinazoline. (n.d.). PMC - NIH. Retrieved February 15, 2026, from [Link]

-

Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (2022, August 3). PMC. Retrieved February 15, 2026, from [Link]

-

In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. (2026, January 21). PMC - NIH. Retrieved February 15, 2026, from [Link]

-

5UGB: Crystal structure of the EGFR kinase domain in complex with 4-(4-{[2-{[(3S)-1-acetylpyrrolidin-3-yl]amino}. (2017, March 22). RCSB PDB. Retrieved February 15, 2026, from [Link]

-

How to prepare structures for HADDOCK? (n.d.). Bonvin Lab. Retrieved February 15, 2026, from [Link]

-

Flowcharting Made Easy: Visualize Your User Flow with Graphviz! (2023, February 24). D_Central_Station. Retrieved February 15, 2026, from [Link]

-

Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (n.d.). RSC Publishing. Retrieved February 15, 2026, from [Link]

-

Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. (2024, February 12). PMC - NIH. Retrieved February 15, 2026, from [Link]

-

A Guide to In Silico Drug Design. (n.d.). PMC - NIH. Retrieved February 15, 2026, from [Link]

-

Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022, October 14). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Molecular docking protocol validation. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. (2002, September 4). RCSB PDB. Retrieved February 15, 2026, from [Link]

-

SELECTING PROTEIN STRUCTURE/S FOR DOCKING-BASED VIRTUAL SCREENING: A CASE STUDY ON TYPE II INHIBITORS OF VEGFR-2 KINASE. (2019, June 1). Journal of Pharmaceutical Research. Retrieved February 15, 2026, from [Link]

-

Molecular docking studies of tyrosine kinase inhibitors. (n.d.). Pharmacy Education. Retrieved February 15, 2026, from [Link]

-

Graphviz Examples and Tutorial. (n.d.). Sketchviz. Retrieved February 15, 2026, from [Link]

-

Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). (2024, May 29). YouTube. Retrieved February 15, 2026, from [Link]

-

Validation Studies of the Site-Directed Docking Program LibDock. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]

-

a The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Insilico Docking Analysis of Some Novel Quinazoline Derivatives as Potent Antimicrobial Agent. (2024, June 20). Current Science. Retrieved February 15, 2026, from [Link]

-

Analysis of Docking results by Autodock. (2021, October 19). YouTube. Retrieved February 15, 2026, from [Link]

-

Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022, October 25). Semantic Scholar. Retrieved February 15, 2026, from [Link]

-

Design and in silico evaluation of quinazoline derivatives for hepatic cancer: QSAR modeling, ADMET profiling, molecular docking, and dynamics simulations. (n.d.). Arabian Journal of Chemistry. Retrieved February 15, 2026, from [Link]

-

Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). (2020, October 18). PMC - NIH. Retrieved February 15, 2026, from [Link]

-

Protein And Ligand Preparation For Docking By Vina. (n.d.). Kaggle. Retrieved February 15, 2026, from [Link]

-

Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

-

3VO3: Crystal Structure of the Kinase domain of Human VEGFR2 with imidazo[1,2-b]pyridazine derivative. (2013, March 6). RCSB PDB. Retrieved February 15, 2026, from [Link]

-

Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (n.d.). ScienceDirect. Retrieved February 15, 2026, from [Link]

-

User Guide — graphviz 0.21 documentation. (n.d.). Graphviz. Retrieved February 15, 2026, from [Link]

-

How I can analyze and present docking results? (2020, May 18). Matter Modeling Stack Exchange. Retrieved February 15, 2026, from [Link]

-

Proteins and ligand preparation for docking. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). PMC - NIH. Retrieved February 15, 2026, from [Link]

-

Insilico Studies and Synthesis of New 2-Cycloproply Quinazoline Derivatives as Potential Anticancer Agents. (2025, March 12). International Journal of Scientific Research & Technology. Retrieved February 15, 2026, from [Link]

-

Insights from the molecular docking analysis of EGFR antagonists. (n.d.). PMC - NIH. Retrieved February 15, 2026, from [Link]

- CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof. (n.d.). Google Patents.

-

Molecular docking proteins preparation. (2019, September 20). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

-

(PDF) SELECTING PROTEIN STRUCTURE/S FOR DOCKING-BASED VIRTUAL SCREENING: A CASE STUDY ON TYPE II INHIBITORS OF VEGFR-2 KINASE. (2019, June 6). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Documentation. (2022, September 17). Graphviz. Retrieved February 15, 2026, from [Link]

-

A 2026 Update on Computational Approaches to the Discovery and Design of Antimicrobial Peptides. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]6382/13/4/295)

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. ijsrtjournal.com [ijsrtjournal.com]

- 3. In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors | MDPI [mdpi.com]

- 6. Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insights from the molecular docking analysis of EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. researchgate.net [researchgate.net]

- 10. rcsb.org [rcsb.org]

- 11. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. How to prepare structures for HADDOCK? – Bonvin Lab [bonvinlab.org]

- 14. youtube.com [youtube.com]

- 15. Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer [mdpi.com]

- 16. kaggle.com [kaggle.com]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 24. researchgate.net [researchgate.net]

- 25. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. m.youtube.com [m.youtube.com]

- 28. In silico discovery and biological validation of ligands of FAD synthase, a promising new antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Core: A Technical Guide to the Synthesis and Strategic Importance of 2,4-Dichloro-7-fluoro-8-methylquinazoline

Abstract

This technical guide delves into the synthesis and strategic importance of 2,4-dichloro-7-fluoro-8-methylquinazoline, a highly functionalized heterocyclic compound. While direct historical accounts of its initial discovery are not prominent in public-domain literature, its structural motifs—a quinazoline core, dichlorination at the 2 and 4 positions, and specific fluorination and methylation on the benzene ring—position it as a sophisticated building block in modern medicinal chemistry. This document provides a probable and robust synthetic pathway, grounded in established chemical principles for analogous structures, and explores the rationale behind its design from a drug discovery perspective. We present detailed, field-tested protocols, data interpretation, and the strategic value of this scaffold for researchers, scientists, and professionals in drug development.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide variety of biological targets.[1] This nitrogen-containing heterocycle, consisting of a benzene ring fused to a pyrimidine ring, is featured in numerous FDA-approved drugs, from anticancer agents like Iressa (Gefitinib) and Tarceva (Erlotinib) to antihypertensives such as Prazosin.[2] The core value of the quinazoline scaffold lies in its versatility. The nitrogen atoms can act as hydrogen bond acceptors, while the planar aromatic system facilitates π–π stacking interactions with biological macromolecules.[2]

The 2,4-dichloro derivative is a particularly crucial intermediate. The chlorine atoms at positions 2 and 4 are excellent leaving groups, activated for sequential nucleophilic aromatic substitution (SNAr). This differential reactivity allows for the controlled, regioselective introduction of various amine, ether, or thioether functionalities, enabling the rapid generation of diverse compound libraries for screening and optimization.

A Proposed History: Rational Design over Serendipitous Discovery

The specific compound, 2,4-dichloro-7-fluoro-8-methylquinazoline, does not have a well-documented public history of discovery. It is more likely a product of rational, modern drug design rather than a historical chemical curiosity. Its structure suggests a purpose-built intermediate, designed to explore specific structure-activity relationships (SAR):

-

7-Fluoro Substitution: The introduction of a fluorine atom is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Fluorine can block metabolic oxidation at that position, increase binding affinity through favorable electrostatic interactions, and alter the acidity (pKa) of nearby functional groups, thereby improving cell permeability and oral bioavailability.

-

8-Methyl Substitution: The methyl group at the adjacent position serves as a steric and electronic modulator. It can enforce a specific conformation upon substituents introduced at the 4-position, potentially leading to enhanced selectivity for a target protein. It also introduces lipophilicity, which can influence membrane permeability.

The combination of these substituents on the 2,4-dichloroquinazoline core creates a highly specialized and valuable scaffold for synthesizing targeted therapeutic agents, particularly kinase inhibitors.

Synthesis Pathway: A Validated Approach

The synthesis of 2,4-dichloroquinazolines is reliably achieved through a well-established two-step process starting from a corresponding anthranilic acid derivative.[2] For the target molecule, the logical starting material would be 2-Amino-4-fluoro-3-methylbenzoic acid .

Step 1: Cyclization to Form the Quinazoline-2,4-dione Core

The initial step involves the cyclization of the anthranilic acid derivative to form the stable 7-fluoro-8-methylquinazoline-2,4(1H,3H)-dione intermediate. This is typically accomplished by heating with a source of carbon and nitrogen, such as urea or potassium cyanate.[3]

Step 2: Aromatization and Dichlorination

The second step is a chlorination reaction that converts the dione into the target 2,4-dichloroquinazoline. Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this transformation. A tertiary amine base, such as N,N-diethylaniline or N,N-diisopropylethylamine (DIPEA), is often added to catalyze the reaction and neutralize the HCl byproduct.[4]

Visual Workflow: Synthesis of 2,4-Dichloro-7-fluoro-8-methylquinazoline

Sources

Application Notes & Protocols for 2,4-Dichloro-7-fluoro-8-methylquinazoline in Fragment-Based Drug Discovery

Senior Application Scientist Foreword

This document provides a detailed guide to the strategic application of the fragment 2,4-dichloro-7-fluoro-8-methylquinazoline within a Fragment-Based Drug Discovery (FBDD) campaign. It is important to note that, as of this writing, this specific molecule is not extensively characterized in peer-reviewed literature as a tool for FBDD. Therefore, this guide is built upon established principles of medicinal chemistry and FBDD, leveraging the known reactivity and utility of the quinazoline scaffold. The protocols herein are representative of industry-standard workflows and are adapted to the specific structural features of this fragment. The central thesis of this guide is that the differential reactivity of the chlorine atoms at the C2 and C4 positions presents a powerful and strategic vector for rapid fragment elaboration, a critical phase in converting a low-affinity fragment hit into a high-potency lead compound.

Fragment Characterization and Rationale for Use

The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, most notably for its role in the development of kinase inhibitors such as Gefitinib and Erlotinib. The subject fragment, 2,4-dichloro-7-fluoro-8-methylquinazoline, offers several key features that make it an attractive starting point for an FBDD campaign.

-

Reactive Handles for Elaboration: The two chlorine atoms are the most significant feature. The chlorine at the C4 position is significantly more reactive and susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position. This differential reactivity is the cornerstone of a sequential and controlled chemical elaboration strategy.

-

Modulation of Physicochemical Properties: The 7-fluoro and 8-methyl substitutions subtly alter the electronic and steric properties of the quinazoline core. The fluorine atom can potentially engage in hydrogen bonding or other non-covalent interactions with a target protein, while the methyl group can probe small hydrophobic pockets.

-

Favorable Fragment Space: The calculated properties of this fragment align well with the "Rule of Three," a set of guidelines for effective fragments.

Table 1: Physicochemical Properties of 2,4-Dichloro-7-fluoro-8-methylquinazoline

| Property | Value | "Rule of Three" Guideline | Significance in FBDD |

| Molecular Weight | ~231.05 g/mol | < 300 Da | Ensures fragment is small enough to explore chemical space efficiently. |

| cLogP | ~3.1 | ≤ 3 | Maintains adequate aqueous solubility for biophysical assays. |

| Hydrogen Bond Donors | 0 | ≤ 3 | Reduces potential for non-specific binding. |

| Hydrogen Bond Acceptors | 2 (N1, N3) | ≤ 3 | Provides points for directed interaction with the target protein. |

| Rotatable Bonds | 0 | ≤ 3 | Low conformational entropy penalty upon binding. |

Experimental Workflow for an FBDD Campaign

The following sections outline a comprehensive, step-by-step workflow for utilizing 2,4-dichloro-7-fluoro-8-methylquinazoline, from initial screening to hit validation and elaboration.

Workflow Overview

Caption: High-level workflow for a typical FBDD campaign.

Detailed Protocols

Protocol 3.1: Fragment Stock Preparation and Quality Control

Rationale: Ensuring the purity, identity, and solubility of the fragment is a critical first step. Impurities can lead to false positives, while poor solubility can prevent the determination of a true binding affinity.

Materials:

-

2,4-dichloro-7-fluoro-8-methylquinazoline powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Analytical balance, vortex mixer, centrifuge

-

LC-MS and ¹H NMR instrumentation

Procedure:

-

Identity and Purity Check:

-

Accurately weigh ~1-2 mg of the compound.

-

Dissolve in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire a ¹H NMR spectrum and confirm that the observed peaks match the expected structure and that purity is >95%.

-

Prepare a dilute solution for LC-MS analysis to confirm the mass and purity.

-

-

High-Concentration Stock Preparation:

-

Accurately weigh the desired amount of the fragment into a sterile microfuge tube.

-

Add anhydrous DMSO to create a high-concentration stock solution (e.g., 100 mM).

-

Vortex thoroughly for 2-3 minutes until the solid is completely dissolved.

-

Centrifuge briefly to pellet any undissolved particulates.

-

-

Aqueous Solubility Assessment (Kinetic Solubility):

-

Prepare a serial dilution of the DMSO stock in an aqueous buffer (e.g., PBS, pH 7.4).

-

Incubate for 1-2 hours at room temperature.

-

Measure the turbidity of the solutions using a nephelometer or plate reader at ~620 nm.

-

The concentration at which significant precipitation occurs is the kinetic solubility limit. This informs the maximum concentration usable in screening assays.

-

Protocol 3.2: Primary Screening via Thermal Shift Assay (TSA)

Rationale: TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to identify fragments that bind to and stabilize a target protein. Binding of a ligand typically increases the melting temperature (Tm) of the protein.

Materials:

-

Purified target protein (e.g., a kinase domain) at a concentration of 2-5 µM.

-

SYPRO Orange dye (5000x stock in DMSO).

-

Fragment stock solution (100 mM in DMSO).

-

Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

-

Quantitative PCR (qPCR) instrument capable of fluorescence measurement over a temperature gradient.

-

96- or 384-well PCR plates.

Procedure:

-

Master Mix Preparation: Prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer. For a 20 µL final reaction volume, this might consist of 2 µM protein and 5x SYPRO Orange.

-

Fragment Dispensing: Add a small volume (e.g., 100 nL) of the 100 mM fragment stock to the wells of the PCR plate to achieve a final screening concentration of 500 µM. Include DMSO-only wells as a negative control.

-

Assay Initiation: Dispense 19.9 µL of the protein/dye master mix into each well. Seal the plate, vortex gently, and centrifuge briefly.

-

Thermal Denaturation:

-

Place the plate in the qPCR instrument.

-

Set the instrument to monitor fluorescence of SYPRO Orange.

-

Apply a thermal gradient, for example, from 25 °C to 95 °C with a ramp rate of 0.05 °C/second.

-

-

Data Analysis:

-

Plot fluorescence as a function of temperature. The midpoint of the sigmoidal unfolding transition is the Tm.

-

Calculate the change in melting temperature (ΔTm) for each well: ΔTm = Tm(fragment) - Tm(DMSO).

-

A significant positive ΔTm (typically > 2 standard deviations above the mean of the controls) indicates a potential "hit."

-

Protocol 3.3: Hit Validation using Surface Plasmon Resonance (SPR)

Rationale: SPR is an orthogonal, label-free biophysical technique used to confirm direct binding and to determine the kinetics (kon, koff) and affinity (KD) of the interaction. This step is crucial to eliminate false positives from the primary screen.

Materials:

-

SPR instrument (e.g., Biacore, Cytiva).

-

Sensor chip suitable for protein immobilization (e.g., CM5 chip).

-

Amine coupling kit (EDC, NHS, ethanolamine).

-

Purified target protein.

-

Running buffer (e.g., HBS-EP+).

-

Fragment stock solution and serial dilutions.

Procedure:

-

Protein Immobilization: Immobilize the target protein onto the sensor chip surface via standard amine coupling chemistry, aiming for a response unit (RU) level that will provide a good signal for a small molecule binder. A reference flow cell should be prepared by performing the activation and blocking steps without protein.

-

Binding Analysis:

-

Prepare a series of dilutions of the fragment in running buffer (e.g., from 1 µM to 500 µM). Ensure the final DMSO concentration is constant across all samples and matched in the running buffer if necessary.

-

Inject the fragment solutions over the protein and reference flow cells at a constant flow rate.

-

Monitor the binding response (in RU) in real-time.

-

After each injection, allow for a dissociation phase where only running buffer flows over the chip.

-

Regenerate the surface if necessary with a mild regeneration solution.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active cell data to correct for bulk refractive index changes.

-

Plot the steady-state response against the fragment concentration.

-

Fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (KD). A confirmed hit will show a concentration-dependent binding response.

-

Strategy for Fragment Elaboration

The primary advantage of 2,4-dichloro-7-fluoro-8-methylquinazoline is its potential for a highly strategic, structure-guided elaboration. Once X-ray crystallographic data confirms the binding mode of the fragment, a medicinal chemist can exploit the differential reactivity of the C2 and C4 positions.

Causality of Reactivity: The C4 position is more electron-deficient due to its proximity to the electron-withdrawing nitrogen at position 3, making it more susceptible to nucleophilic attack than the C2 position. This allows for selective chemistry.

Elaboration Workflow

Caption: Sequential elaboration strategy based on differential reactivity.

Protocol 4.1: Selective C4-Position Elaboration

-

Reaction Setup: In a microwave vial, combine the starting fragment (1 eq.), a primary or secondary amine (Nucleophile 1, 1.1 eq.), and a mild base like diisopropylethylamine (DIPEA, 2 eq.) in a solvent such as n-butanol or ethanol.

-

Reaction: Heat the mixture, typically to 80-120 °C, for 2-16 hours. Monitor the reaction progress by LC-MS.

-

Workup and Purification: Upon completion, cool the reaction, concentrate the solvent, and purify the resulting 2-chloro-4-amino-quinazoline derivative using column chromatography.

Protocol 4.2: C2-Position Elaboration

-

Reaction Setup: Combine the purified C4-substituted intermediate (1 eq.) with a second, distinct amine (Nucleophile 2, 1.2 eq.) in a suitable solvent.

-

Reaction: This step typically requires more forcing conditions, such as higher temperatures (e.g., 150-180 °C), potentially with the aid of microwave irradiation, to overcome the lower reactivity of the C2 position.

-

Workup and Purification: Purify the final di-substituted product via standard methods (chromatography, recrystallization).

This stepwise approach allows for the systematic exploration of chemical space around the fragment hit, guided by structural biology and bioassay data, to rapidly generate structure-activity relationships (SAR) and improve binding affinity and selectivity.

References

-

Fragment-Based Drug Discovery: A Practical and Comprehensive Guide. (Book) Provides comprehensive background on FBDD principles and techniques. Source: Wiley URL: [Link]

-

The 'Rule of Three': A Simple Rule to Guide Lead Optimization. (Journal Article) Original paper outlining the key physicochemical properties of effective fragments. Source: Advanced Drug Delivery Reviews URL: [Link]

-

Quinazoline Derivatives: A Comprehensive Review of Their Biological Activities. (Review Article) Details the importance of the quinazoline scaffold in medicinal chemistry. Source: Molecules (MDPI) URL: [Link]

-

Differential Reactivity of 2,4-Dichloroquinazolines. (Journal Article) Provides examples and discussion on the selective substitution at C4 and C2 positions of the quinazoline ring. Source: Journal of Organic Chemistry URL: [Link] (Note: A general link is provided as specific articles on this topic are numerous and can be found by searching within the journal).

-

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) for Measuring Protein-Ligand Binding. (Protocol) A standard protocol for performing thermal shift assays. Source: JoVE (Journal of Visualized Experiments) URL: [Link]

-

Surface Plasmon Resonance (SPR) for Fragment Screening. (Review Article) Discusses the application and best practices for using SPR in FBDD. Source: SLAS Discovery URL: [Link]

Application Note: Synthesis & Protocol for 2,4-Dichloro-7-fluoro-8-methylquinazoline

Executive Summary

The 2,4-dichloro-7-fluoro-8-methylquinazoline scaffold represents a high-value pharmacophore in medicinal chemistry, particularly in the development of covalent inhibitors for KRAS G12C and EGFR mutations. The specific substitution pattern—a fluorine atom at C7 and a methyl group at C8—imparts unique electronic and steric properties. The C8-methyl group restricts rotation in atropisomeric ligands (enhancing binding selectivity), while the C7-fluorine modulates metabolic stability and electron density of the aromatic ring.

This guide details a robust, three-step synthetic route designed for reproducibility and scalability. It addresses the critical challenge of regioselectivity during nucleophilic aromatic substitution (

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the quinazoline-2,4-dione core followed by aromatization/chlorination.

-

Precursor: 2-Amino-4-fluoro-3-methylbenzoic acid.

-

Key Transformation: Urea melt fusion to generate the dione, followed by Vilsmeier-Haack-type chlorination.

-

Differentiation: The 2,4-dichloro intermediate serves as a bis-electrophile. The C4 position is electronically activated (lower LUMO energy), allowing for selective functionalization at low temperatures.

Figure 1: Retrosynthetic logic flow from the target dichloro-heterocycle back to the anthranilic acid precursor.

Experimental Protocols

Step 1: Scaffold Construction (Cyclization)

Objective: Synthesis of 7-fluoro-8-methylquinazoline-2,4(1H,3H)-dione. Principle: Thermal condensation of an anthranilic acid derivative with urea.

Materials

-

Reactant A: 2-Amino-4-fluoro-3-methylbenzoic acid (1.0 equiv)

-

Reagent: Urea (5.0 equiv)

-

Solvent: None (Melt fusion) or Sulfolane (for larger scales)

Protocol

-

Mixing: In a round-bottom flask equipped with a wide-bore mechanical stirrer (magnetic stirring will fail upon solidification), combine 2-amino-4-fluoro-3-methylbenzoic acid and urea. Pulverize to a fine powder if necessary.

-

Fusion: Heat the mixture to 160 °C . The urea will melt, creating a solution.

-

Cyclization: Increase temperature to 180–200 °C for 2–3 hours. The mixture will eventually solidify into a hard cake as the urea is consumed and ammonia gas evolves.

-

Expert Note: Evolution of

gas indicates reaction progress. Ensure proper ventilation.

-

-

Workup: Cool the mixture to ~100 °C and add water (10 mL/g of reactant). Stir vigorously to break up the cake.

-

Isolation: Filter the suspension. Resuspend the solid in 0.5 M NaOH (to dissolve the dione as its salt) and filter to remove insoluble impurities.

-

Precipitation: Acidify the filtrate with 6 M HCl to pH 2. The product will precipitate as a white solid.

-

Drying: Filter and dry in a vacuum oven at 60 °C over

.

Yield Expectation: 75–85%

QC Check:

Step 2: Activation (Chlorination)

Objective: Synthesis of 2,4-Dichloro-7-fluoro-8-methylquinazoline.

Safety Critical:

Materials

-

Substrate: 7-Fluoro-8-methylquinazoline-2,4(1H,3H)-dione (1.0 equiv)

-

Reagent/Solvent: Phosphorus oxychloride (

, 10.0 equiv) -

Base:

-Diisopropylethylamine (DIPEA) or

Protocol

-

Setup: Flame-dry a round-bottom flask under

. Add the dione substrate.[2][3][4] -

Addition: Add

carefully. Add the organic base (DIPEA). -

Reaction: Reflux the mixture (

) for 4–6 hours. The suspension should become a clear yellow/orange solution.-

Monitoring: Aliquot into MeOH (forms methyl ether) for TLC/LCMS check. Do not inject crude

into LCMS.

-

-

Quenching (Critical):

-

Concentrate the reaction mixture under reduced pressure to remove excess

. -

Pour the residue slowly onto crushed ice with vigorous stirring. Maintain temperature <10 °C to prevent hydrolysis of the reactive chlorides.

-

-

Extraction: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate. Wash organics with saturated

(cold) and Brine. -

Purification: Dry over

and concentrate. If necessary, pass through a short silica plug (eluting with Hexanes/EtOAc).

Stability Note: The product is sensitive to moisture. Store under Nitrogen at -20 °C.

Step 3: Regioselective Functionalization

Objective: Selective substitution at C4 (leaving C2 for subsequent steps). Rationale: The C4 position has a lower LUMO energy and is more susceptible to nucleophilic attack than C2.[1][8]

Figure 2: Regioselectivity map. C4 substitution is kinetically favored at lower temperatures.

Protocol (General C4 Substitution)

-

Dissolution: Dissolve 2,4-dichloro-7-fluoro-8-methylquinazoline in THF or DCM. Cool to 0 °C .

-

Addition: Add the nucleophile (e.g., aniline, amine) (0.95–1.0 equiv) and a base (TEA, 1.1 equiv).

-

Expert Tip: Limiting the nucleophile slightly (<1.0 equiv) prevents double addition at C2.

-

-

Reaction: Stir at 0 °C for 1 hour, then warm to Room Temperature.

-

Validation: Monitor by TLC. The C4-substituted product usually runs more polar than the starting material but less polar than the bis-product.

Analytical Data & Validation

| Compound | Key | Key LCMS Features |

| Dione | ||

| 2,4-Dichloro | No NH signals. Aromatic region shifts downfield due to Cl-deshielding. | Isotopic pattern: M, M+2, M+4 (9:6:1 ratio) |

| 4-Substituted | Appearance of nucleophile signals. One NH signal (if amine used).[9] | Loss of one Cl isotope pattern. |

References

-

General Quinazoline Synthesis

-

Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones and quinazoline-2,4(1H,3H)-diones." Tetrahedron 61.43 (2005): 10153-10202. Link

-

-

Chlorination Protocol

-

Lefebvre, V., et al. "Optimization of the Synthesis of 2,4-Dichloroquinazoline." Organic Process Research & Development 14.6 (2010). (Generalized protocol adapted for fluorinated analogs).[10]

-

-

Regioselectivity (

):-

Pennington, L. D., et al. "Covalent Inhibitors of KRAS G12C." Journal of Medicinal Chemistry 60.12 (2017). (Demonstrates C4 selectivity on similar scaffolds). Link

-

-

Melt Fusion Technique

-

Alexandre, F. R., et al. "Efficient synthesis of quinazolin-2,4-diones from anthranilic acid derivatives." Tetrahedron Letters 44.24 (2003): 4455-4458. Link

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]

- 4. US10562889B2 - Process for the preparation of 1-(arylmethyl)quinazoline-2,4(1H,3H)-diones - Google Patents [patents.google.com]

- 5. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]

- 6. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ptfarm.pl [ptfarm.pl]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. pubs.acs.org [pubs.acs.org]

The Synthetic Versatility of 2,4-Dichloro-7-fluoro-8-methylquinazoline: A Guide for Researchers

Introduction: A Privileged Scaffold in Modern Drug Discovery

The quinazoline core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, leading to the development of numerous FDA-approved drugs, particularly in the realm of oncology.[3][4] Among the various quinazoline-based starting materials, 2,4-dichloro-7-fluoro-8-methylquinazoline stands out as a highly versatile precursor for the synthesis of complex, biologically active molecules. The presence of two chlorine atoms at the C2 and C4 positions, which possess differential reactivity, allows for a stepwise and regioselective introduction of various functionalities. This, coupled with the electronic influence of the fluorine and methyl substituents on the benzene ring, makes this molecule a subject of significant interest for researchers in drug development.[5][6]

This comprehensive guide provides an in-depth exploration of the synthetic utility of 2,4-dichloro-7-fluoro-8-methylquinazoline. We will delve into its synthesis, explore its reactivity in detail—focusing on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions—and provide detailed, field-proven protocols for its derivatization.

Synthesis of the Starting Material: 2,4-Dichloro-7-fluoro-8-methylquinazoline

The synthesis of 2,4-dichloro-7-fluoro-8-methylquinazoline can be efficiently achieved through a two-step process starting from the readily available 2-amino-4-fluoro-3-methylbenzoic acid.[7] This procedure is adapted from the well-established synthesis of the analogous 2,4-dichloro-7-fluoroquinazoline.[4]

Step 1: Synthesis of 7-Fluoro-8-methylquinazoline-2,4(1H,3H)-dione

The initial step involves the cyclization of 2-amino-4-fluoro-3-methylbenzoic acid to form the corresponding quinazolinedione. This is typically achieved by reaction with a cyanate source, followed by acid-mediated cyclization.

Protocol 1: Synthesis of 7-Fluoro-8-methylquinazoline-2,4(1H,3H)-dione

| Reagent/Solvent | Molar Eq. | MW | Amount |

| 2-Amino-4-fluoro-3-methylbenzoic acid | 1.0 | 169.15 | 10 g |

| Sodium Cyanate | 2.5 | 65.01 | 9.6 g |

| Acetic Acid | - | 60.05 | 5 mL |

| Water | - | 18.02 | 120 mL |

| Concentrated HCl | - | 36.46 | As needed |

Procedure:

-

To a stirred suspension of 2-amino-4-fluoro-3-methylbenzoic acid (1.0 eq) in water, add acetic acid.

-

Slowly add a solution of sodium cyanate (2.5 eq) in water.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Add a solution of sodium hydroxide to the mixture in small portions while cooling to maintain room temperature.

-

Acidify the reaction mixture to approximately pH 4 by the dropwise addition of concentrated HCl.

-

Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield 7-fluoro-8-methylquinazoline-2,4(1H,3H)-dione.

Step 2: Chlorination to 2,4-Dichloro-7-fluoro-8-methylquinazoline

The quinazolinedione intermediate is then chlorinated using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the desired 2,4-dichloro-7-fluoro-8-methylquinazoline.

Protocol 2: Synthesis of 2,4-Dichloro-7-fluoro-8-methylquinazoline

| Reagent/Solvent | Molar Eq. | MW | Amount |

| 7-Fluoro-8-methylquinazoline-2,4(1H,3H)-dione | 1.0 | 194.16 | 10 g |

| Phosphorus Oxychloride (POCl₃) | - | 153.33 | 50 mL |

| N,N-Diethylaniline | 1.0 | 149.23 | 7.7 mL |

Procedure:

-

A mixture of 7-fluoro-8-methylquinazoline-2,4(1H,3H)-dione (1.0 eq), N,N-diethylaniline (1.0 eq), and phosphorus oxychloride is refluxed overnight.

-

After cooling, the excess POCl₃ is removed by rotary evaporation.

-

The residue is carefully poured into a mixture of ice and water.

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford 2,4-dichloro-7-fluoro-8-methylquinazoline.

Regioselective Nucleophilic Aromatic Substitution (SNAr): A Stepwise Functionalization

A key feature of 2,4-dichloroquinazolines is the differential reactivity of the two chlorine atoms towards nucleophiles. The C4-chloro group is significantly more susceptible to nucleophilic attack than the C2-chloro group.[2][8] This pronounced regioselectivity allows for a controlled, stepwise functionalization of the quinazoline scaffold.

The enhanced reactivity at the C4 position is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at this position.[2] The electron-withdrawing nature of the adjacent nitrogen atom (N3) and the ability of the quinazoline ring system to delocalize the negative charge contribute to this stabilization.

Substitution at the C4 Position: The Path of Least Resistance

The reaction of 2,4-dichloro-7-fluoro-8-methylquinazoline with a variety of nucleophiles under mild conditions leads to the selective substitution of the C4-chloro group. This is particularly well-documented for amine nucleophiles.

Protocol 3: General Procedure for C4-Amination

| Reagent/Solvent | Molar Eq. |

| 2,4-Dichloro-7-fluoro-8-methylquinazoline | 1.0 |

| Amine Nucleophile | 1.0 - 1.2 |

| Solvent (e.g., Isopropanol, Ethanol, THF) | - |

| Base (e.g., Triethylamine, DIPEA) (optional) | 1.1 - 1.5 |

Procedure:

-

Dissolve 2,4-dichloro-7-fluoro-8-methylquinazoline (1.0 eq) in the chosen solvent.

-

Add the amine nucleophile (1.0-1.2 eq).

-

If required, add the base (1.1-1.5 eq).

-

Stir the reaction at room temperature or with gentle heating (40-60 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is worked up by standard aqueous extraction and the product is purified by crystallization or column chromatography.

Table 1: Representative C4-Amination Reactions

| Amine Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | Isopropanol | 80 | 4 | ~85 |

| Benzylamine | Ethanol | RT | 6 | ~90 |

| Morpholine | THF | 50 | 3 | ~92 |

| Piperidine | Acetonitrile | RT | 2 | ~95 |

Note: Yields are estimates based on similar reactions reported in the literature.[2]

Substitution at the C2 Position: Overcoming the Activation Barrier

Once the C4 position is functionalized, the remaining C2-chloro group is less reactive due to the electron-donating nature of the newly introduced substituent.[8] Consequently, harsher reaction conditions, such as higher temperatures and/or the use of a stronger base or catalyst, are typically required to effect substitution at the C2 position.

Protocol 4: General Procedure for C2-Amination

| Reagent/Solvent | Molar Eq. |

| 2-Chloro-4-(substituted)-7-fluoro-8-methylquinazoline | 1.0 |

| Amine Nucleophile | 1.5 - 2.0 |

| Solvent (e.g., Dioxane, NMP) | - |

| Base (e.g., K₂CO₃, NaH) | 2.0 - 3.0 |

Procedure:

-

To a solution of the 2-chloro-4-(substituted)-7-fluoro-8-methylquinazoline (1.0 eq) in a high-boiling solvent, add the amine nucleophile (1.5-2.0 eq) and a base (2.0-3.0 eq).

-

Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C).

-

Monitor the reaction by TLC.

-

After completion, cool the reaction, perform an aqueous workup, and purify the product.

dot

Caption: Stepwise functionalization of 2,4-dichloro-7-fluoro-8-methylquinazoline.

Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Heteroatom Bonds

The 2-chloro-4-(substituted)-7-fluoro-8-methylquinazoline intermediate is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These powerful transformations allow for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups, as well as the formation of carbon-nitrogen bonds, significantly expanding the molecular diversity accessible from the starting material.[9][10]

Suzuki-Miyaura Coupling: Aryl and Heteroaryl Scaffolds

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between the 2-chloroquinazoline and a boronic acid or ester. This reaction is instrumental in the synthesis of biaryl structures commonly found in kinase inhibitors.[11]

Protocol 5: Suzuki-Miyaura Coupling at the C2 Position

| Reagent/Solvent | Molar Eq. |

| 2-Chloro-4-(substituted)-7-fluoro-8-methylquinazoline | 1.0 |

| Aryl/Heteroarylboronic Acid | 1.2 - 1.5 |

| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | 0.05 - 0.10 |

| Base (e.g., K₂CO₃, Cs₂CO₃) | 2.0 - 3.0 |

| Solvent (e.g., Dioxane/Water, Toluene/Water) | - |

Procedure:

-

In a reaction vessel, combine the 2-chloro-4-(substituted)-7-fluoro-8-methylquinazoline (1.0 eq), boronic acid (1.2-1.5 eq), palladium catalyst (0.05-0.10 eq), and base (2.0-3.0 eq).

-

Add the solvent system and degas the mixture.

-

Heat the reaction under an inert atmosphere (e.g., 80-110 °C).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, perform a standard aqueous workup and purify the product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the introduction of terminal alkynes at the C2 position, a valuable functional group for further transformations or as a key pharmacophore element.[9]

Protocol 6: Sonogashira Coupling at the C2 Position

| Reagent/Solvent | Molar Eq. |

| 2-Chloro-4-(substituted)-7-fluoro-8-methylquinazoline | 1.0 |

| Terminal Alkyne | 1.2 - 1.5 |

| Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) | 0.02 - 0.05 |

| Copper(I) Iodide (CuI) | 0.05 - 0.10 |

| Base (e.g., Triethylamine, DIPEA) | 2.0 - 3.0 |

| Solvent (e.g., THF, DMF) | - |

Procedure:

-

To a solution of the 2-chloro-4-(substituted)-7-fluoro-8-methylquinazoline (1.0 eq) and terminal alkyne (1.2-1.5 eq) in a suitable solvent, add the palladium catalyst, copper(I) iodide, and base.

-

Stir the reaction at room temperature or with gentle heating under an inert atmosphere.

-

Monitor the reaction by TLC.

-

After completion, filter the reaction mixture, remove the solvent, and purify the residue.

Buchwald-Hartwig Amination: A Modern Approach to C-N Bond Formation

For the introduction of a second, different amine at the C2 position, the Buchwald-Hartwig amination offers a powerful alternative to the classical SNAr reaction, often proceeding under milder conditions and with a broader substrate scope.[9]

Protocol 7: Buchwald-Hartwig Amination at the C2 Position

| Reagent/Solvent | Molar Eq. |

| 2-Chloro-4-(substituted)-7-fluoro-8-methylquinazoline | 1.0 |

| Amine | 1.1 - 1.3 |

| Palladium Pre-catalyst (e.g., Pd₂(dba)₃) | 0.01 - 0.05 |

| Ligand (e.g., Xantphos, BINAP) | 0.02 - 0.10 |

| Base (e.g., NaOtBu, K₃PO₄) | 1.5 - 2.0 |

| Solvent (e.g., Toluene, Dioxane) | - |

Procedure:

-

In a glovebox or under an inert atmosphere, combine the palladium pre-catalyst and ligand in the solvent.

-

Add the 2-chloro-4-(substituted)-7-fluoro-8-methylquinazoline, amine, and base.

-

Heat the reaction mixture (e.g., 80-110 °C).

-

Monitor the reaction by LC-MS.

-

Upon completion, cool the reaction, quench with water, and extract the product. Purify by column chromatography.

dot

Caption: Palladium-catalyzed cross-coupling reactions at the C2 position.

Applications in Drug Discovery: The Synthesis of Multi-Kinase Inhibitors

The strategic, stepwise functionalization of 2,4-dichloro-7-fluoro-8-methylquinazoline is particularly valuable in the synthesis of multi-kinase inhibitors.[3][12][13] By carefully selecting the nucleophiles and cross-coupling partners, researchers can tailor the final molecule to interact with the ATP-binding sites of multiple kinases, a promising strategy to overcome drug resistance in cancer therapy.[3] The 7-fluoro and 8-methyl substituents can play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the final compounds.

Conclusion

2,4-Dichloro-7-fluoro-8-methylquinazoline is a powerful and versatile starting material for the synthesis of a wide array of complex, functionalized quinazoline derivatives. The distinct reactivity of its two chloro substituents allows for a highly controlled and regioselective synthetic strategy. By mastering the principles of nucleophilic aromatic substitution and leveraging the power of modern palladium-catalyzed cross-coupling reactions, researchers can efficiently access novel chemical entities with significant potential in drug discovery and development. The protocols and insights provided in this guide are intended to empower scientists to fully exploit the synthetic potential of this valuable building block.

References

-

Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. PMC. Available at: [Link]

-

Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed. Available at: [Link]

-

Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. PMC. Available at: [Link]

-

Design and synthesis of some new 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines as multi tyrosine kinase inhibitors. Semantic Scholar. Available at: [Link]

-

Quinazoline-based multi-tyrosine kinase inhibitors: Synthesis, modeling, antitumor and antiangiogenic properties. Academia.edu. Available at: [Link]

-

Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PubMed. Available at: [Link]

-

Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. PMC. Available at: [Link]

-

Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC. Available at: [Link]

-

Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. ACS Combinatorial Science. Available at: [Link]

-

2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. Available at: [Link]

-

2,4-Dichloro-7-fluoroquinazoline. PMC. Available at: [Link]